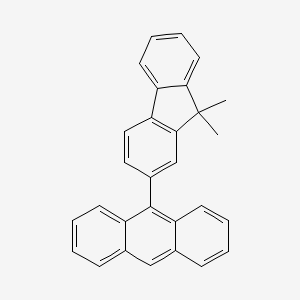

9-(9,9-Dimethyl-9H-fluoren-2-YL)anthracene

Descripción

9-(9,9-Dimetil-9H-fluoren-2-YL)antraceno es un compuesto orgánico que pertenece a la clase de hidrocarburos aromáticos policíclicos. Este compuesto se caracteriza por la presencia de un grupo fluorenilo unido a un núcleo de antraceno. Las características estructurales únicas de este compuesto lo convierten en un tema interesante para diversos estudios y aplicaciones científicas.

Propiedades

Número CAS |

736158-96-6 |

|---|---|

Fórmula molecular |

C29H22 |

Peso molecular |

370.5 g/mol |

Nombre IUPAC |

9-(9,9-dimethylfluoren-2-yl)anthracene |

InChI |

InChI=1S/C29H22/c1-29(2)26-14-8-7-13-24(26)25-16-15-21(18-27(25)29)28-22-11-5-3-9-19(22)17-20-10-4-6-12-23(20)28/h3-18H,1-2H3 |

Clave InChI |

WVQXUUSDWZLZHK-UHFFFAOYSA-N |

SMILES canónico |

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=C5C=CC=CC5=CC6=CC=CC=C64)C |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 9-(9,9-Dimetil-9H-fluoren-2-YL)antraceno típicamente involucra el acoplamiento de 9,9-dimetilfluoreno con derivados de antraceno. Un método común es la reacción de acoplamiento de Suzuki-Miyaura, que utiliza catalizadores de paladio y ácidos borónicos. Las condiciones de reacción a menudo incluyen el uso de bases como carbonato de potasio y disolventes como tolueno o dimetilformamida .

Métodos de producción industrial: La producción industrial de este compuesto puede involucrar reacciones de acoplamiento similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza del producto. La escalabilidad del acoplamiento de Suzuki-Miyaura lo hace adecuado para aplicaciones industriales .

Tipos de reacciones:

Oxidación: 9-(9,9-Dimetil-9H-fluoren-2-YL)antraceno puede sufrir reacciones de oxidación para formar quinonas y otros derivados oxigenados.

Reducción: Las reacciones de reducción pueden convertir el compuesto en sus correspondientes derivados dihidro.

Sustitución: Las reacciones de sustitución electrófila pueden introducir varios grupos funcionales en los anillos de antraceno o fluorenilo.

Reactivos y condiciones comunes:

Oxidación: Reactivos como permanganato de potasio o trióxido de cromo en condiciones ácidas.

Reducción: Gas hidrógeno en presencia de paladio sobre carbono o hidruro de litio y aluminio.

Sustitución: Agentes halogenantes como bromo o agentes clorantes en presencia de catalizadores.

Productos principales:

Oxidación: Derivados de antraquinona.

Reducción: Derivados de dihidroantraceno.

Sustitución: Compuestos halogenados de antraceno o fluorenilo.

Aplicaciones Científicas De Investigación

Química: En química, 9-(9,9-Dimetil-9H-fluoren-2-YL)antraceno se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite el estudio de las propiedades electrónicas y los efectos de conjugación.

Biología: Si bien no se utiliza comúnmente en estudios biológicos, los derivados de este compuesto se pueden explorar por sus posibles actividades biológicas, como el etiquetado fluorescente y la obtención de imágenes.

Medicina: La investigación sobre las aplicaciones medicinales de este compuesto es limitada, pero sus derivados pueden tener potencial como agentes terapéuticos debido a su naturaleza aromática y su capacidad para interactuar con moléculas biológicas.

Industria: En el sector industrial, este compuesto se utiliza en el desarrollo de diodos orgánicos emisores de luz (OLED) y otros dispositivos electrónicos. Su capacidad para emitir luz al ser excitado lo hace valioso para las tecnologías de visualización .

Mecanismo De Acción

El mecanismo de acción de 9-(9,9-Dimetil-9H-fluoren-2-YL)antraceno involucra principalmente su interacción con la luz y las propiedades electrónicas. El compuesto puede absorber la luz y sufrir transiciones electrónicas, lo que lo hace útil en estudios fotofísicos. Los objetivos moleculares y las vías implicadas están relacionados con su capacidad para participar en procesos de transferencia de electrones y transferencia de energía .

Compuestos similares:

- Ácido 9,9-dimetil-9H-fluoren-2-il-2-borónico

- 2,6-Dibromo-9,10-bis(9,9-dimetil-9H-fluoren-2-il)antraceno

- Éster de pinacol de ácido 9,9-dimetilfluoren-2-borónico

Comparación: En comparación con estos compuestos similares, 9-(9,9-Dimetil-9H-fluoren-2-YL)antraceno destaca por su combinación única de las unidades fluorenilo y antraceno. Esta combinación mejora sus propiedades electrónicas y lo hace particularmente adecuado para aplicaciones en dispositivos electrónicos y estudios fotofísicos .

Comparación Con Compuestos Similares

- 9,9-Dimethyl-9H-fluorene-2-yl-2-boronic acid

- 2,6-Dibromo-9,10-bis(9,9-dimethyl-9H-fluoren-2-yl)anthracene

- 9,9-Dimethylfluorene-2-boronic acid pinacol ester

Comparison: Compared to these similar compounds, 9-(9,9-Dimethyl-9H-fluoren-2-YL)anthracene stands out due to its unique combination of the fluorenyl and anthracene moieties. This combination enhances its electronic properties and makes it particularly suitable for applications in electronic devices and photophysical studies .

Actividad Biológica

9-(9,9-Dimethyl-9H-fluoren-2-YL)anthracene is a polycyclic aromatic hydrocarbon (PAH) that has garnered interest in various fields, particularly in organic electronics and medicinal chemistry. This compound's unique structure, characterized by the presence of both anthracene and fluorenyl moieties, contributes to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, interactions with biomolecules, and implications for therapeutic applications.

Chemical Structure

The molecular structure of 9-(9,9-Dimethyl-9H-fluoren-2-YL)anthracene can be depicted as follows:

This structure features a fused ring system that enhances its stability and electronic properties, making it suitable for various applications.

Biological Activity Overview

The biological activity of 9-(9,9-Dimethyl-9H-fluoren-2-YL)anthracene has been evaluated in several contexts:

- Antitumor Activity : Compounds with similar structures have shown promise in inhibiting cancer cell growth. For example, studies indicate that certain anthracene derivatives can induce apoptosis in cancer cells by interfering with cellular signaling pathways .

- Antiviral Properties : Some derivatives exhibit antiviral activities, potentially through mechanisms involving the inhibition of viral replication or interference with viral entry into host cells .

Antitumor Mechanism

Research has demonstrated that anthracene derivatives can act as topoisomerase inhibitors. The mechanism involves stabilizing the DNA-topoisomerase complex, leading to DNA damage and subsequent cell death. A study on aza-anthracene derivatives revealed differential sensitivity among leukemia cell lines to these agents, suggesting that structural modifications can influence biological activity .

Cytotoxicity Studies

Cytotoxicity assays have been performed to assess the impact of 9-(9,9-Dimethyl-9H-fluoren-2-YL)anthracene on various cancer cell lines. Results indicate that this compound exhibits significant cytotoxic effects at specific concentrations, correlating with its ability to induce DNA cross-linking and apoptosis .

Interaction with Biomolecules

The interaction of 9-(9,9-Dimethyl-9H-fluoren-2-YL)anthracene with biomolecules has been investigated using various techniques:

- Fluorescence Spectroscopy : This technique has been used to study the binding affinity of the compound to DNA and proteins. The results suggest a strong interaction with nucleic acids, which may underlie its antitumor activity.

- Computational Studies : Molecular docking simulations have predicted potential binding sites on target proteins, providing insights into the compound's mechanism of action .

Case Studies

Several case studies highlight the biological activity of related compounds:

- Aza-Anthracene Derivatives : In a study involving HL-60 human leukemia cells, two novel aza-anthracene derivatives were tested for their ability to inhibit topoisomerase II. The results indicated that structural modifications significantly influenced their cytotoxic profiles .

- Boronic Acid Derivatives : Research on boronic acid derivatives linked to anthracene structures demonstrated their ability to inhibit proteasomes and induce apoptosis in cancer cells .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.